molecular formula C7H13Cl2N3 B2583703 4-Isopropylpyrimidin-5-amine dihydrochloride CAS No. 2241139-74-0

4-Isopropylpyrimidin-5-amine dihydrochloride

Cat. No.: B2583703
CAS No.: 2241139-74-0
M. Wt: 210.1
InChI Key: MOEMEEFXNFNTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylpyrimidin-5-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH. It is a pyrimidine derivative, characterized by the presence of an isopropyl group at the 4-position and an amine group at the 5-position of the pyrimidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidin-5-amine dihydrochloride typically involves the reaction of 4-isopropylpyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyrimidin-5-amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropylpyrimidin-5-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropylpyrimidin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    4-Methylpyrimidin-5-amine: Similar structure but with a methyl group instead of an isopropyl group.

    4-Ethylpyrimidin-5-amine: Contains an ethyl group at the 4-position.

    4-Propylpyrimidin-5-amine: Features a propyl group at the 4-position.

Uniqueness: 4-Isopropylpyrimidin-5-amine dihydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-propan-2-ylpyrimidin-5-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5(2)7-6(8)3-9-4-10-7;;/h3-5H,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEMEEFXNFNTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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